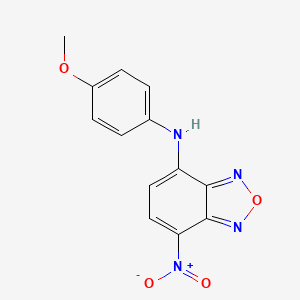![molecular formula C12H8N4O4 B3832676 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832676.png)
4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Overview
Description
4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is a compound known for its fluorescent properties. It is commonly used as a fluorescent probe in various biological and chemical applications. The compound’s structure includes a benzoxadiazole ring, which is responsible for its fluorescence, and a phenol group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol typically involves the reaction of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride with aniline derivatives. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to monitor cellular processes and track the uptake of molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors and analytical devices for detecting various substances
Mechanism of Action
The fluorescent properties of 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol are due to the benzoxadiazole ring, which absorbs light at specific wavelengths and emits fluorescence. The phenol group can interact with various molecular targets, allowing the compound to be used as a probe in different assays. The fluorescence is often detected using techniques such as flow cytometry and fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
- 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid
- 16:0-06:0 NBD PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine)
Uniqueness
4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is unique due to its specific combination of a benzoxadiazole ring and a phenol group, which provides both fluorescent properties and reactivity. This makes it versatile for various applications in scientific research and industry .
Properties
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-8-3-1-7(2-4-8)13-9-5-6-10(16(18)19)12-11(9)14-20-15-12/h1-6,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDUJOIUKXXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-YL]benzene-1-sulfonic acid](/img/structure/B3832614.png)
![2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832622.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832625.png)
![4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B3832628.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B3832640.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B3832650.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832654.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832671.png)



![2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B3832716.png)
